4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
The compound contains several structural motifs that are common in medicinal chemistry. These include a piperazine ring, a pyrazolo[1,5-a]pyrazine moiety, and chlorophenyl and fluorophenyl groups . Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The pyrazolo[1,5-a]pyrazine moiety is a bicyclic structure that is also found in various bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and fluorophenyl groups might influence its lipophilicity, which could in turn affect its absorption and distribution in the body .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to "4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine" involve complex chemical processes designed to produce molecules with potential pharmacological activities. Research has been conducted on the synthesis of novel compounds featuring the pyrazole moiety, indicating a structured approach to exploring their biological activities. For instance, a study detailed the synthesis of various pyrazoline and pyrazole derivatives, highlighting their potential for further pharmacological evaluation (Loh et al., 2010).
Pharmacological Screening
Compounds synthesized from "4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine" and related structures have been screened for various pharmacological activities. This includes studies on their potential antimicrobial and anticancer properties. For example, research has shown that certain derivatives exhibit promising anticancer activity against lung cancer, highlighting their potential therapeutic value (Hammam et al., 2005). Additionally, the synthesis of chalcones, pyrazolines, and amino pyrimidines has demonstrated antibacterial properties, further supporting the diverse pharmacological applications of these compounds (Solankee & Patel, 2004).
Molecular Docking Studies
Molecular docking studies are critical for understanding the interaction between synthesized compounds and biological targets. A study on piperazine and triazolo-pyrazine derivatives synthesized in a single-step reaction provided insights into their antimicrobial activity through in vitro screening and molecular docking studies. This research identified compounds with superior antimicrobial properties, offering a basis for developing potent antimicrobials (Patil et al., 2021).
Mechanism of Action
properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5/c23-17-3-7-19(8-4-17)27-11-13-28(14-12-27)22-21-15-20(26-29(21)10-9-25-22)16-1-5-18(24)6-2-16/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZLLCSRWFXFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |
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